CArbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester
Description
CArbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester is a synthetic organic compound with the molecular formula C({10})H({11})Cl({2})IN({2})O(_{2}) This compound is notable for its complex structure, which includes a pyridine ring substituted with chlorine and iodine atoms, and a carbamate ester functional group
Properties
IUPAC Name |
tert-butyl N-(5,6-dichloro-4-iodopyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2IN2O2/c1-10(2,3)17-9(16)15-6-4-5(13)7(11)8(12)14-6/h4H,1-3H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKDYKJQSRILEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(C(=C1)I)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CArbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is chlorinated and iodinated to introduce the necessary substituents.
Formation of the Carbamate Ester: The chlorinated and iodinated pyridine derivative is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the carbamate ester linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar steps but on a larger scale. This would include the use of automated reactors for precise control of reaction conditions and large-scale purification systems to handle bulk quantities.
Chemical Reactions Analysis
Types of Reactions
CArbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate ester group can be hydrolyzed to form the corresponding carbamic acid and alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring and its substituents.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents might include sodium borohydride.
Major Products Formed
Substitution: Products will vary depending on the nucleophile used.
Hydrolysis: The major products are the corresponding carbamic acid and tert-butanol.
Oxidation and Reduction: Products depend on the specific conditions and reagents used.
Scientific Research Applications
CArbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which CArbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of chlorine and iodine atoms can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- CArbamic acid, N-(4-chloro-2-pyridinyl)-, 1,1-dimethylethyl ester
- CArbamic acid, N-(5-chloro-2-pyridinyl)-, 1,1-dimethylethyl ester
- CArbamic acid, N-(4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester
Uniqueness
CArbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is less common and can provide distinct advantages in terms of binding specificity and reactivity compared to similar compounds with only one type of halogen substituent.
Biological Activity
Carbamic acid derivatives, particularly those containing pyridine rings, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound CArbamic acid, N-(5,6-dichloro-4-iodo-2-pyridinyl)-, 1,1-dimethylethyl ester is notable for its potential applications in drug design and therapeutic interventions. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Chemical Name : this compound
- Molecular Formula : C₁₃H₁₄Cl₂I₁N₁O₂
- Molecular Weight : 366.07 g/mol
The presence of halogen substituents on the pyridine ring is critical for its biological activity.
Research indicates that carbamate derivatives can interact with various biological targets:
- DNA Interaction : Studies have shown that certain oxime carbamate derivatives exhibit significant DNA cleavage activity. They operate as "synthetic nucleases," causing single and double-stranded DNA breaks independently of oxygen and pH levels . The affinity of these compounds for calf thymus DNA suggests potential applications in targeted gene therapy or cancer treatment.
- Acetylcholinesterase Inhibition : Similar compounds have been synthesized as potential inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition of AChE can lead to increased acetylcholine levels at synapses, enhancing neurotransmission .
- G Protein-Coupled Receptors (GPCRs) : The compound's interactions with GPCRs may play a role in modulating intracellular signaling pathways. This includes the elevation of intracellular calcium ions and activation of protein kinase pathways .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the substitution pattern on the pyridine ring significantly influences biological activity. For instance:
- Halogen Substitution : The presence of chlorine and iodine atoms enhances the compound's ability to cleave DNA and inhibit enzymatic activity.
- Alkyl Groups : The tert-butyl group contributes to lipophilicity, affecting membrane permeability and bioavailability.
Table 1: Summary of Biological Activities Related to Structural Variations
| Compound Variation | Biological Activity | Reference |
|---|---|---|
| 5,6-Dichloro | DNA cleavage | |
| 4-Iodo | AChE inhibition | |
| 1,1-Dimethylethyl | Enhanced stability |
Case Studies
Several studies have investigated the biological effects of similar carbamate compounds:
- Antibacterial Activity : A series of pyridine-based carbamates exhibited broad-spectrum antibacterial properties against pathogens like Staphylococcus aureus and Streptococcus pneumoniae. The most potent derivative demonstrated a minimum inhibitory concentration (MIC) of 16 μg/mL .
- Anthelmintic Activity : Another study evaluated the anthelmintic potential of pyridine derivatives against Pheretima posthuma, revealing significant efficacy in reducing worm motility .
- In Vivo Studies : Research involving animal models has shown promising results in using these compounds for treating conditions related to inflammation and neurodegeneration due to their ability to modulate neurotransmitter levels .
Q & A
Basic: What synthetic strategies are recommended for preparing this carbamate ester, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound typically involves coupling a halogenated pyridinylamine with a tert-butyl carbamate group. Key methodologies include:
- Asymmetric Reduction : Sodium borohydride in a solvent mixture of alcohol and halogenated solvents (e.g., methanol/dichloromethane) at low temperatures (-15°C to 0°C) can achieve high chiral purity (>99%) and yields >78% .
- Protection-Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect reactive amines during intermediate steps, followed by deprotection under acidic conditions (e.g., trifluoroacetic acid) .
- Optimization Tips : Adjust solvent polarity to control reaction kinetics, and monitor temperature to minimize side reactions (e.g., racemization).
Basic: What purification techniques are effective for isolating this compound, given its halogenated pyridine core?
Answer:
The halogen substituents (Cl, I) and bulky tert-butyl ester influence solubility, requiring tailored approaches:
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane. The iodine atom increases molecular weight, improving separation from lighter byproducts .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to exploit differences in solubility between the product and halogenated impurities .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical purity checks, especially to resolve stereoisomers .
Advanced: How can discrepancies in enantiomeric excess (ee) during stereoselective synthesis be addressed?
Answer:
Contradictions in ee values often arise from:
- Solvent Effects : Polar solvents (e.g., ethanol) may stabilize transition states differently than non-polar solvents, altering stereoselectivity. shows that alcohol/halogenated solvent mixtures enhance ee (>99%) .
- Catalyst Screening : Test chiral catalysts (e.g., oxazaborolidines) to improve asymmetric induction.
- Analytical Validation : Use chiral HPLC (e.g., Chiralpak IA column) with UV detection at 254 nm to confirm ee. Compare retention times with racemic standards .
Advanced: What mechanistic insights explain the compound’s stability under hydrolytic conditions?
Answer:
The tert-butyl ester and electron-withdrawing halogens influence hydrolysis pathways:
- pH-Dependent Degradation : Under acidic conditions (pH < 3), the Boc group hydrolyzes to release CO₂ and the free amine. Neutral/basic conditions (pH 7–9) show slower degradation due to steric protection by the tert-butyl group .
- Kinetic Studies : Monitor hydrolysis via LC-MS in buffered solutions (e.g., phosphate buffer, 37°C). Half-life (t₁/₂) can be calculated using first-order kinetics .
- Stabilization Strategies : Lyophilize the compound for long-term storage or formulate with excipients (e.g., cyclodextrins) to shield the carbamate group .
Advanced: How can researchers characterize potential impurities or degradation products?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative conditions (H₂O₂) to generate impurities. Use HRMS and NMR to identify structures (e.g., dehalogenated byproducts or tert-butyl cleavage) .
- Reference Standards : Synthesize suspected impurities (e.g., N-(5,6-dichloro-2-pyridinyl)carbamic acid) via hydrolytic pathways for spiking experiments .
- Quantitative Analysis : Develop a UPLC method with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and gradient elution (0.1% formic acid in water/acetonitrile) to resolve degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
